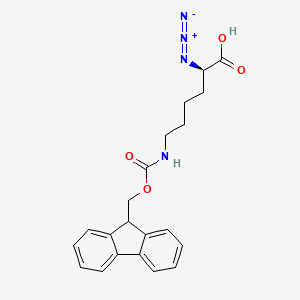
N3-D-Lys(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-D-Lys(Fmoc)-OH, also known as N3-D-Lysine(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its unique properties, which include the presence of an azide group (N3) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The azide group allows for further functionalization through click chemistry, while the Fmoc group protects the amino group during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-D-Lys(Fmoc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is achieved by reacting D-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the Azide Group: The azide group is introduced by converting the ε-amino group of the protected lysine to an azide. This can be done using a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-lysine are reacted with Fmoc-Cl under controlled conditions to ensure complete protection of the amino group.
Azide Introduction: The protected lysine is then treated with a diazotransfer reagent in a large-scale reactor to introduce the azide group.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N3-D-Lys(Fmoc)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Click Chemistry:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium carbonate
Azide Introduction: Imidazole-1-sulfonyl azide hydrochloride
Click Chemistry: Copper(I) catalyst, alkyne
Deprotection: Piperidine
Major Products
Staudinger Reduction: Formation of primary amines
Click Chemistry: Formation of triazoles
Deprotection: Exposure of free amino group
Aplicaciones Científicas De Investigación
N3-D-Lys(Fmoc)-OH has a wide range of applications in scientific research:
Peptide Synthesis:
Bioconjugation: The azide group enables the compound to be used in bioconjugation reactions, linking biomolecules such as proteins and nucleic acids.
Drug Development: It is utilized in the development of peptide-based drugs, where the azide group can be used for targeted delivery or imaging.
Material Science: The compound is used in the synthesis of functional materials, such as hydrogels and polymers, through click chemistry.
Mecanismo De Acción
The mechanism of action of N3-D-Lys(Fmoc)-OH is primarily related to its functional groups:
Azide Group: The azide group can undergo click chemistry reactions, forming stable triazole linkages. This allows for the conjugation of various molecules, facilitating targeted delivery and imaging in biological systems.
Fmoc Group: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It can be removed under basic conditions to expose the free amino group for further reactions.
Comparación Con Compuestos Similares
N3-D-Lys(Fmoc)-OH can be compared with other lysine derivatives:
N3-Lys(Fmoc)-OH: Similar to this compound but with the L-lysine isomer. The D-isomer is often preferred in certain applications due to its resistance to enzymatic degradation.
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of an azide. Used in peptide synthesis but lacks the azide functionality for click chemistry.
N3-Lys(Boc)-OH: Contains both an azide and a Boc protecting group. Used in peptide synthesis and bioconjugation but requires different deprotection conditions compared to Fmoc.
This compound stands out due to its combination of azide and Fmoc groups, making it highly versatile for various chemical and biological applications.
Propiedades
IUPAC Name |
(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYFSMTHHMLJP-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)
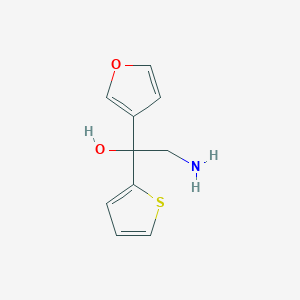
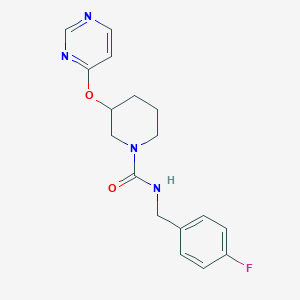
![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)
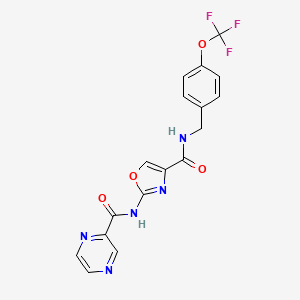
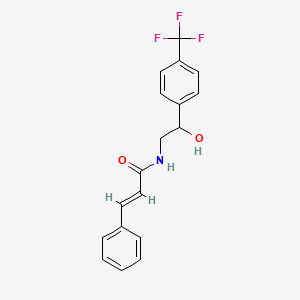
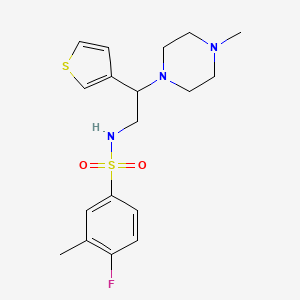
![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)
![3-(1H-pyrrol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)
![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2866693.png)
![METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE](/img/structure/B2866694.png)
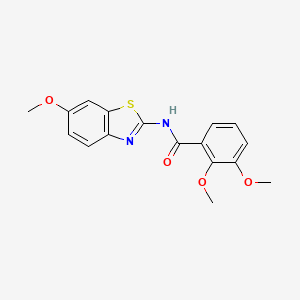
![1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2866697.png)
